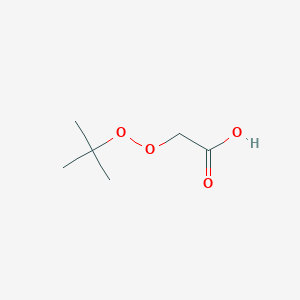
(tert-Butylperoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (tert-Butylperoxy)acetic acid can be synthesized through the acylation of tert-butyl hydroperoxide with acetic anhydride or acetyl chloride. The reaction typically requires a base, such as pyridine, to neutralize the hydrogen chloride formed during the process . Another method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound often involves the reaction of tert-butyl hydroperoxide with acetic acid or its derivatives in the presence of a catalyst. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an oxidizing agent and radical initiator .
Chemical Reactions Analysis
Types of Reactions: (tert-Butylperoxy)acetic acid primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions, where it acts as a radical initiator .
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include tert-butyl hydroperoxide and acetic anhydride.
Radical Polymerization: The compound is used in the polymerization of ethylene, vinyl chloride, and other monomers.
Major Products Formed:
Oxidation Reactions: The major products include tert-butyl alcohol, acetic acid, and various oxidized organic compounds.
Radical Polymerization: The major products are polymers such as polyethylene and polyvinyl chloride.
Scientific Research Applications
(tert-Butylperoxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (tert-Butylperoxy)acetic acid involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can initiate polymerization reactions or oxidize organic substrates. The molecular targets and pathways involved include the activation of monomers in polymerization and the oxidation of organic compounds .
Comparison with Similar Compounds
tert-Butyl peroxybenzoate: Similar in structure but contains a benzoyl group instead of an acetyl group.
Peracetic acid: Another organic peroxide with strong oxidizing properties, commonly used as a disinfectant and sterilant.
Di-tert-butyl peroxide: A stable peroxide used as a radical initiator in various chemical reactions.
Uniqueness: (tert-Butylperoxy)acetic acid is unique due to its specific combination of tert-butyl and acetyl groups, which confer distinct reactivity and stability. Its ability to act as both an oxidizing agent and a radical initiator makes it versatile in various chemical processes .
Properties
CAS No. |
34511-06-3 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-tert-butylperoxyacetic acid |
InChI |
InChI=1S/C6H12O4/c1-6(2,3)10-9-4-5(7)8/h4H2,1-3H3,(H,7,8) |
InChI Key |
HDJFYCBNCRSUJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)
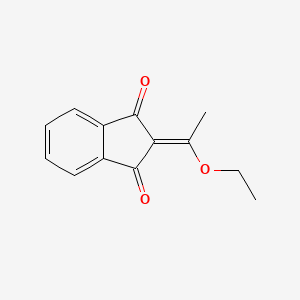
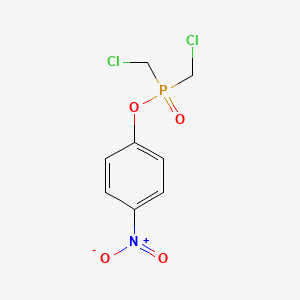
![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
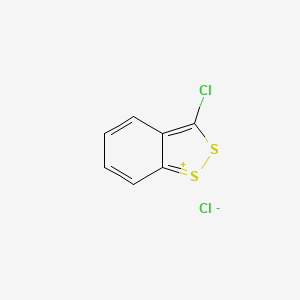
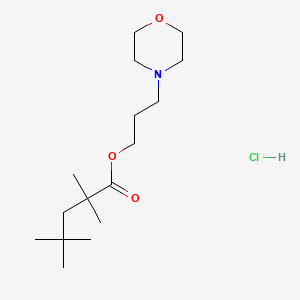
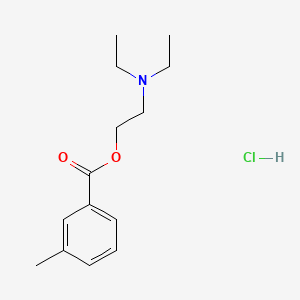
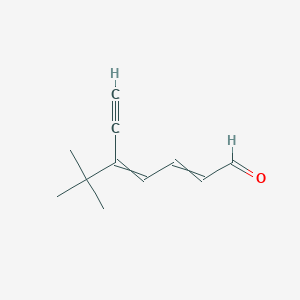
![5-chloro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14680668.png)
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)
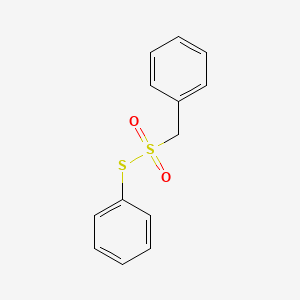
![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
